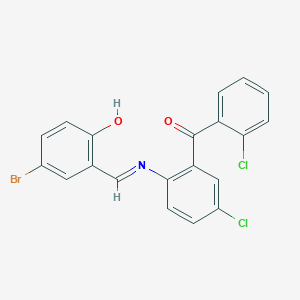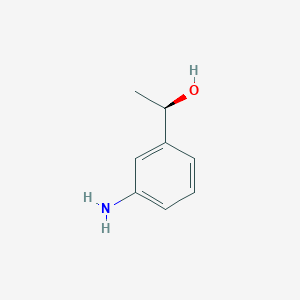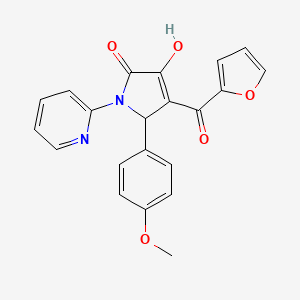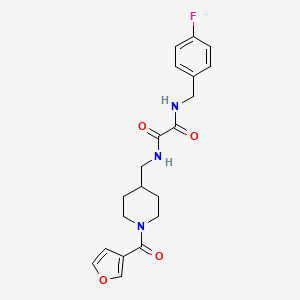
(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The choice of reactions and conditions depends on the structure of the target molecule .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound could be used in pharmaceutical research. For instance, similar compounds have been used as reference standards in pharmaceutical testing . Although the specific compound isn’t directly referenced, it’s plausible that it could serve a similar role given its complex structure.
Anticancer Research
Compounds with similar structures have shown significant anticancer activities . While the specific compound isn’t directly referenced, it’s plausible that it could have similar properties and thus potential applications in anticancer research.
Antioxidant Research
Again, compounds with similar structures have demonstrated antioxidant activities . This suggests that the compound could potentially be used in antioxidant research.
Diabetes Treatment
The compound 4-bromo-2-[(1Z)-{[4-chloro-2-(2-chlorobenzoyl)phenyl]imino}methyl]phenol has been suggested for use in the treatment of diabetes or related diseases . This indicates a potential application in medical research and treatment development.
Molecular Simulation Studies
Compounds with similar structures have been used in molecular simulation studies to justify their potent in vitro activities . This suggests that the compound could potentially be used in similar studies.
Synthesis of Other Compounds
The compound 4-bromo-2-[(1Z)-{[4-chloro-2-(2-chlorobenzoyl)phenyl]imino}methyl]phenol could potentially be used as an intermediate in the synthesis of other compounds . This indicates a potential application in chemical synthesis and industrial production.
Wirkmechanismus
Target of Action
The compound contains a phenolic group (hydroxybenzene), which is a common structural motif in a wide variety of therapeutic agents. Phenolic compounds are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
The compound also contains an imine group, which can undergo reactions with amines and other nucleophiles. This could potentially lead to interactions with biological macromolecules .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many phenolic compounds are known to have antioxidant properties and can interact with signaling pathways related to oxidative stress .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For example, the presence of halogens (bromine and chlorine in this case) might affect its distribution and metabolism .
Result of Action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have potential antioxidant, anti-inflammatory, or enzyme-inhibiting effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the imine group could be affected by pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJPMZZECMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)


![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2586539.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)
![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)




![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)